molecular formula C18H32O4 B3044284 9-Hydroxy-10-oxooctadec-12-enoic acid CAS No. 26369-27-7

9-Hydroxy-10-oxooctadec-12-enoic acid

Cat. No.: B3044284
CAS No.: 26369-27-7
M. Wt: 312.4 g/mol
InChI Key: KUSHOISAFGTTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxy-10-oxooctadec-12-enoic acid is a compound belonging to the class of octadecenoic acids. It is characterized by the presence of a hydroxy group at the 9th position, a keto group at the 10th position, and a double bond between the 12th and 13th carbon atoms. This compound is known for its role as a Bronsted acid, capable of donating a proton to a Bronsted base .

Scientific Research Applications

9-Hydroxy-10-oxooctadec-12-enoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-10-oxooctadec-12-enoic acid can be achieved through the enzymatic conversion of linoleic acid derivatives. For instance, using synthetic linoleic acid as a substrate, flax enzyme preparations can form this compound through a series of reactions involving the formation of an allene epoxide intermediate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the enzymatic conversion method mentioned above can be scaled up for industrial applications, provided the enzyme sources and reaction conditions are optimized for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the keto group, converting it into a secondary alcohol.

    Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Products include 9-keto-10-oxooctadec-12-enoic acid and 9-carboxy-10-oxooctadec-12-enoic acid.

    Reduction: The major product is 9,10-dihydroxy-octadec-12-enoic acid.

    Substitution: Substituted derivatives of the original compound, depending on the reagent used.

Mechanism of Action

The mechanism of action of 9-Hydroxy-10-oxooctadec-12-enoic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a ligand for nuclear receptors, modulating the transcription of target genes involved in fatty acid metabolism and glucose homeostasis. The compound’s ability to donate protons also plays a role in its biochemical interactions .

Comparison with Similar Compounds

  • 9-Hydroxy-12-oxo-10-octadecenoic acid
  • 13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid

Comparison:

Properties

IUPAC Name

9-hydroxy-10-oxooctadec-12-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,17,20H,2-6,8-9,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSHOISAFGTTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(=O)C(CCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649065
Record name 9-Hydroxy-10-oxooctadec-12-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26369-27-7
Record name 9-Hydroxy-10-oxooctadec-12-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Hydroxy-10-oxooctadec-12-enoic acid
Reactant of Route 2
9-Hydroxy-10-oxooctadec-12-enoic acid
Reactant of Route 3
9-Hydroxy-10-oxooctadec-12-enoic acid
Reactant of Route 4
9-Hydroxy-10-oxooctadec-12-enoic acid
Reactant of Route 5
9-Hydroxy-10-oxooctadec-12-enoic acid
Reactant of Route 6
9-Hydroxy-10-oxooctadec-12-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.